Product packaging for Stannane, [2,2'-bithiophen]-5-yltrimethyl-(Cat. No.:CAS No. 133144-35-1)

Stannane, [2,2'-bithiophen]-5-yltrimethyl-

Cat. No.: B3046968
CAS No.: 133144-35-1
M. Wt: 329.1 g/mol
InChI Key: OKUQOQXXYPEEGZ-UHFFFAOYSA-N
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Description

Stannane, [2,2'-bithiophen]-5-yltrimethyl- is a useful research compound. Its molecular formula is C11H14S2Sn and its molecular weight is 329.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stannane, [2,2'-bithiophen]-5-yltrimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, [2,2'-bithiophen]-5-yltrimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14S2Sn B3046968 Stannane, [2,2'-bithiophen]-5-yltrimethyl- CAS No. 133144-35-1

Properties

IUPAC Name

trimethyl-(5-thiophen-2-ylthiophen-2-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5S2.3CH3.Sn/c1-3-7(9-5-1)8-4-2-6-10-8;;;;/h1-5H;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUQOQXXYPEEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=CC=C(S1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14S2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452795
Record name Stannane, [2,2'-bithiophen]-5-yltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133144-35-1
Record name Stannane, [2,2'-bithiophen]-5-yltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Organotin Compounds in Contemporary Organic Synthesis

Organotin compounds, also known as stannanes, are organometallic compounds featuring at least one tin-carbon bond. They have become indispensable tools in modern organic synthesis, prized for their unique combination of stability and reactivity. A primary application of organotin reagents is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This versatile carbon-carbon bond-forming reaction allows for the coupling of an organostannane with various organic electrophiles, such as halides or triflates.

A key advantage of organostannanes over many other organometallic reagents is their remarkable tolerance to a wide array of functional groups, along with their stability in the presence of air and moisture. wikipedia.orgorgsyn.org This robustness simplifies handling procedures and broadens their applicability in complex, multi-step syntheses. The Stille reaction's reliability has made it a cornerstone in the construction of natural products, pharmaceuticals, and advanced materials. orgsyn.org Beyond cross-coupling, organotin compounds are also utilized in other areas of synthesis, including radical chemistry. However, a significant consideration in their use is the toxicity associated with tin compounds, which necessitates careful handling and purification procedures to remove tin byproducts. wikipedia.org

Role of Stannane, 2,2 Bithiophen 5 Yltrimethyl As a Key Monomer in Conjugated Systems Chemistry

Stannane (B1208499), [2,2'-bithiophen]-5-yltrimethyl-, is a specialized organotin reagent that serves as a monomer for the creation of advanced conjugated polymers. The structure consists of two connected thiophene (B33073) rings (a bithiophene unit), with a trimethylstannyl (-Sn(CH₃)₃) group attached at one end. This trimethylstannyl group is the active site for palladium-catalyzed cross-coupling.

In polymer chemistry, this compound is primarily used in Stille polycondensation reactions. rsc.org In this process, the stannylated bithiophene monomer is reacted with a comonomer containing two halide (or triflate) groups, such as a dibromo-aromatic compound. The palladium catalyst facilitates the repeated coupling of these monomers, leading to the formation of a long polymer chain with an alternating structure. The resulting polymers feature a backbone of repeating bithiophene units, which creates a delocalized π-electron system responsible for their unique electronic and optical properties.

The bithiophene unit itself is a well-established building block for organic semiconductors due to its excellent charge transport characteristics and environmental stability. By using Stannane, [2,2'-bithiophen]-5-yltrimethyl- as a starting material, chemists can precisely incorporate this valuable electronic moiety into polymer backbones, forming the basis for a wide range of functional materials used in organic electronics. researchgate.netrsc.org

Table 1: Properties of Stannane, [2,2'-bithiophen]-5-yltrimethyl-
PropertyValue
CAS Number133144-35-1
Molecular FormulaC₁₁H₁₄S₂Sn
Molecular Weight329.07 g/mol
AppearanceData not available
Boiling Point338.1±52.0 °C (Predicted)
Table 2: Representative Stille Coupling Polymerization
Reactant AReactant BCatalyst SystemProduct
Stannane, [2,2'-bithiophen]-5-yltrimethyl-Di-bromo aromatic comonomerPalladium complex (e.g., Pd(PPh₃)₄)Alternating conjugated copolymer

Overview of Academic Research Trajectories for Bithiophene Derived Functional Materials

Precursor Synthesis and Functionalization of 2,2'-Bithiophene (B32781)

The journey to Stannane (B1208499), [2,2'-bithiophen]-5-yltrimethyl- begins with commercially available 2,2'-bithiophene. The critical first step is a selective functionalization, typically a lithiation reaction, to create a reactive site on the bithiophene core. nih.govresearchgate.net

The regioselective synthesis of 5-lithio-2,2'-bithiophene is a pivotal procedure. nih.gov This is commonly achieved by reacting 2,2'-bithiophene with an organolithium reagent, such as n-butyllithium (n-BuLi), in an appropriate solvent mixture like hexane-diethyl ether. nih.gov This method demonstrates high regioselectivity, with lithiation occurring preferentially at the 5-position of one of the thiophene (B33073) rings. Careful control of the reaction conditions is crucial to minimize the formation of the dilithio product, which can be kept below 0.5%. nih.gov

Once formed, this "first generation" 5-lithio-2,2'-bithiophene intermediate is not typically isolated but is used directly in subsequent reactions to install other functional groups. nih.govresearchgate.net For instance, quenching the lithiated species with iodine (I₂) yields 5-iodo-2,2'-bithiophene. nih.gov Similarly, reacting it with other electrophiles can produce a variety of 5-substituted bithiophene derivatives. nih.govresearchgate.net These functionalized bithiophenes, particularly the halogenated versions, serve as direct precursors for the stannylation step.

Precursor CompoundSynthetic RoleKey ReagentsReference
2,2'-Bithiophene Starting material for the entire synthesis.Commercially available nih.gov
5-Lithio-2,2'-bithiophene Key reactive intermediate for functionalization.n-Butyllithium (n-BuLi) nih.gov
5-Iodo-2,2'-bithiophene A functionalized precursor for stannylation or other cross-coupling reactions.Iodine (I₂) nih.govresearchgate.net

Selective Stannylation Reactions for Bithiophene Derivatives

Stannylation involves the introduction of a trialkylstannyl group, such as trimethylstannyl (-SnMe₃) or tributylstannyl (-SnBu₃), onto the bithiophene scaffold. The selectivity of this reaction is paramount, determining whether a mono- or di-stannylated product is formed.

The most direct route to Stannane, [2,2'-bithiophen]-5-yltrimethyl- involves the reaction of the 5-lithio-2,2'-bithiophene intermediate with a trialkyltin halide. By quenching the monolithiated species with one equivalent of trimethyltin (B158744) chloride (Me₃SnCl), the trimethylstannyl group is selectively installed at the 5-position. nih.gov

This reaction capitalizes on the high regioselectivity of the initial lithiation step to ensure that the final product is the desired monosubstituted isomer. nih.govresearchgate.net This approach is efficient for producing the target compound, which serves as a valuable reagent in Stille cross-coupling reactions for the synthesis of unsymmetrical bi- and oligo-thiophenes. nih.govnih.gov

Reaction Scheme: Monostannylation

2,2'-Bithiophene + n-BuLi → 5-Lithio-2,2'-bithiophene

5-Lithio-2,2'-bithiophene + Me₃SnCl → Stannane, [2,2'-bithiophen]-5-yltrimethyl- + LiCl

For applications requiring the extension of a polymer chain from both ends of the bithiophene unit, distannylated derivatives are necessary. The synthesis of 5,5'-bis(trialkylstannyl)-2,2'-bithiophene requires a modification of the monostannylation strategy.

One primary method involves the dilithiation of 2,2'-bithiophene by using at least two equivalents of a strong base, followed by quenching with two equivalents of a trialkyltin halide. While monolithiation is favored under certain conditions, adjusting the stoichiometry and potentially using a stronger base can promote the formation of the 5,5'-dilithio-2,2'-bithiophene intermediate. nih.gov

An alternative strategy for creating C-Sn bonds is the palladium-catalyzed homocoupling of a brominated precursor in the presence of hexaalkylditin, such as hexabutylditin. nih.govnih.gov For example, 5,5'-dibromo-2,2'-bithiophene (B15582) can be reacted with hexabutylditin in the presence of a catalyst like Pd(PPh₃)₄ to yield the 5,5'-distannylated product. rsc.org

Stannylation TypeKey IntermediateKey ReagentsCommon Product
Monostannylation 5-Lithio-2,2'-bithiophene1 eq. n-BuLi, 1 eq. Me₃SnClStannane, [2,2'-bithiophen]-5-yltrimethyl-
Distannylation 5,5'-Dilithio-2,2'-bithiophene>2 eq. base, 2 eq. R₃SnCl5,5'-Bis(trialkylstannyl)-2,2'-bithiophene
Distannylation (from dibromide) 5,5'-Dibromo-2,2'-bithiopheneHexaalkylditin, Pd Catalyst5,5'-Bis(trialkylstannyl)-2,2'-bithiophene

Purification and Spectroscopic Verification of Stannane, [2,2'-bithiophen]-5-yltrimethyl-

Following the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts like lithium salts, and any over-reacted distannylated species. Standard laboratory techniques such as column chromatography on silica (B1680970) gel are typically employed for this purpose.

Once purified, the identity and purity of Stannane, [2,2'-bithiophen]-5-yltrimethyl- are confirmed using a suite of spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to verify the presence and connectivity of protons on the bithiophene core and the trimethylstannyl group. The protons of the trimethylstannyl group appear as a sharp singlet, often with satellite peaks resulting from coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The signals for the aromatic protons on the thiophene rings will show characteristic coupling patterns that confirm the 5-substitution pattern. ¹³C NMR provides complementary information on the carbon framework.

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will exhibit a characteristic isotopic distribution pattern for the molecular ion due to the multiple stable isotopes of tin, providing definitive evidence for the presence of the stannyl (B1234572) group. nih.gov

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to the thiophene ring protons. A singlet for the -Sn(CH₃)₃ protons with ¹¹⁷Sn/¹¹⁹Sn satellite peaks.
¹³C NMR Resonances for all unique carbons in the bithiophene scaffold and the methyl groups attached to tin.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass. A characteristic isotopic pattern for tin-containing fragments.

Stille Cross-Coupling Polymerization Employing Stannane, [2,2'-bithiophen]-5-yltrimethyl-

The Stille cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized centers. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Organostannanes like Stannane, [2,2'-bithiophen]-5-yltrimethyl- are favored due to their stability to air and moisture and their compatibility with a wide range of functional groups. wikipedia.org

Synthesis of Donor-Acceptor Conjugated Polymers

Donor-acceptor (D-A) conjugated polymers, which consist of alternating electron-rich (donor) and electron-deficient (acceptor) units, are a cornerstone of modern organic electronics. The bithiophene moiety is an excellent electron donor, making its stannylated derivatives valuable monomers in Stille polymerization. By copolymerizing a di-stannylated bithiophene with a di-halogenated electron-accepting monomer, a variety of D-A polymers have been synthesized.

For instance, the polymerization of 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (B178220) with electron-deficient dibromo-monomers such as those based on benzothiadiazole (BT) or naphthalenedicarboximide (NDI) yields high-performance polymers for organic solar cells and transistors. ossila.commdpi.comnih.gov The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ in a high-boiling point solvent such as toluene (B28343) or chlorobenzene. rsc.orgwiley-vch.de

Table 1: Examples of Donor-Acceptor Polymers Synthesized via Stille Coupling with Bithiophene Derivatives
Acceptor ComonomerResulting PolymerKey Properties/ApplicationsReference
4,7-Dibromo-2,1,3-benzothiadiazolePoly(bithiophene-alt-benzothiadiazole)Low bandgap, suitable for solar cells. Bandgap can be tuned by modifying the BT unit. nih.gov
N,N′-bis(2-octyldodecyl)-2,6-dibromo-1,4,5,8-naphthalenedicarboximidePNDI2OD-T2n-type semiconductor, high electron mobility for organic field-effect transistors (OFETs). ossila.com
Diketopyrrolopyrrole (DPP) derivativesPDPP-T2High charge carrier mobility, used in high-performance organic photovoltaics (OPVs). ossila.com

Facile Synthesis of Conjugated Small Molecules for Electronic Applications

While di-stannylated bithiophenes are ideal for polymerization, the mono-stannylated compound, Stannane, [2,2'-bithiophen]-5-yltrimethyl-, is exceptionally useful for the precise, stepwise synthesis of well-defined conjugated small molecules and oligomers. These materials are of great interest as they offer advantages in purification and characterization over their polymeric counterparts.

A notable example is the synthesis of a π-conjugated D-A-D-A-D oligomer. mdpi.comnih.gov In this synthesis, a mono-stannylated bithiophene derivative, 5-(trimethylstannyl)-5′-hexyl-2,2′-bithiophene, was first coupled with an excess of a di-halogenated acceptor, 3,7-dibromodibenzothiophene-S,S-dioxide, to form an intermediate A-D structure. mdpi.com This intermediate was then coupled with a di-stannylated donor core to construct the final pentameric oligomer. mdpi.comnih.gov This stepwise approach allows for the creation of complex, monodisperse architectures that are valuable for fundamental studies and as active materials in high-performance OFETs. mdpi.comnih.gov

Integration of Bithiophene Organotin into Diverse Monomer Architectures

The versatility of the bithiophene unit allows for its incorporation into a wide array of macromolecular structures, including homopolymers and copolymers with diverse electronic characteristics.

Design and Synthesis of Homopolymers Incorporating Bithiophene Units

Homopolymers based on thiophene units, particularly poly(3-alkylthiophene)s (P3ATs), are among the most studied classes of conjugated polymers. magtech.com.cn While Stannane, [2,2'-bithiophen]-5-yltrimethyl- itself is not suitable for direct homopolymerization via Stille coupling due to its single reactive site, homopolymers of substituted bithiophenes, such as poly(3-alkylbithiophene)s, can be synthesized. These polymers are often prepared through methods like Grignard Metathesis (GRIM) polymerization or oxidative polymerization. ntu.edu.twresearchgate.net The design of these homopolymers focuses on introducing solubilizing side chains (e.g., alkyl or alkylthio groups) onto the bithiophene backbone to ensure processability without significantly disrupting the electronic conjugation. ntu.edu.tw The resulting polymers often exhibit enhanced aggregation and more compact molecular packing compared to their single-thiophene analogues. ntu.edu.tw

Copolymerization with Electron-Deficient and Electron-Rich Comonomers

The electron-donating nature of the bithiophene unit makes it an ideal partner for copolymerization with a wide range of comonomers, enabling the fine-tuning of the resulting polymer's electronic properties.

Electron-Deficient Comonomers: Copolymerization with strong electron acceptors is the primary strategy for creating low-bandgap D-A polymers. Commonly used electron-deficient comonomers include:

Benzothiadiazole (BT): Stille copolymerization of distannyl-bithiophene with dibromo-benzothiadiazole is a classic route to low-bandgap polymers for photovoltaics. nih.govacs.orgrsc.org

Benzotriazole (TAZ): Similar to BT, the TAZ unit is a strong acceptor that, when copolymerized with bithiophene, yields polymers with deep HOMO levels, which is beneficial for achieving high open-circuit voltages in solar cells. mdpi.com

Diketopyrrolopyrrole (DPP): DPP-based acceptors lead to highly crystalline polymers with excellent charge transport characteristics. ossila.comrsc.org

Electron-Rich Comonomers: While less common, copolymerization of bithiophene with other electron-rich units can be used to create materials with specific morphologies or to tune the HOMO level. Examples of electron-rich comonomers include:

Fluorene (B118485): Copolymers of fluorene and bithiophene, such as F8T2, are well-known hole-transporting materials used in organic light-emitting diodes (OLEDs) and OFETs. nih.govdiva-portal.org These polymers often exhibit good thermal stability and can form well-ordered domains. nih.gov

Carbazole: Carbazole is another electron-rich unit that can be copolymerized with bithiophene to produce materials with high HOMO levels, suitable for hole-injection or transport layers. researchgate.net

Methodologies for Controlling Molecular Weight and Polydispersity in Derived Conjugated Polymers

The molecular weight (MW) and polydispersity (Đ or PDI) are critical parameters that significantly influence the processing, morphology, and electronic performance of conjugated polymers. nih.gov In Stille polycondensation, several strategies can be employed to control these properties.

Reaction Parameters:

Catalyst System: The choice of palladium catalyst and ligand can affect polymerization kinetics and, consequently, the final MW. Air-stable pre-catalysts like Pd₂(dba)₃ with electron-rich, bulky phosphine (B1218219) ligands such as P(o-tol)₃ are often effective in achieving high MW polymers. wiley-vch.denih.gov

Temperature and Time: A stepwise heating protocol, involving an initial high-temperature phase to promote chain growth followed by a lower-temperature phase for the preferential reaction of lower-MW fractions, has been shown to produce polymers with both high MW and narrow Đ. nih.gov

Solvent and Concentration: The solvent must keep the growing polymer chains in solution to achieve high MW. Mixed solvent systems, such as toluene/DMF, can balance catalyst stability and polymer solubility. wiley-vch.de Lower monomer concentrations can sometimes lead to higher MW polymers with narrower dispersity by favoring step-growth over side reactions. nih.gov

Monomer Stoichiometry and Purity: Precise 1:1 stoichiometry between the stannane and halide monomers is crucial for achieving high MW. Any imbalance will limit the degree of polymerization. Monomer purity is equally critical, as impurities can quench the catalyst or terminate chain growth.

End-Capping: To control MW and improve the stability of the final polymer, end-capping reagents (ECRs) can be introduced. In a "one-pot" approach, a slight stoichiometric imbalance is created to ensure the polymer chains are terminated with a single type of reactive group (e.g., trimethylstannyl). A mono-halogenated ECR is then added to react with these chain ends, effectively terminating the polymerization and preventing further reactions. rsc.org This technique provides a method to control the final MW and enhances the material's stability. rsc.org

Table 2: Factors Influencing Molecular Weight (MW) and Polydispersity (Đ) in Stille Polycondensation
ParameterEffect on MWEffect on ĐMechanism/RationaleReference
Monomer StoichiometryDeviation from 1:1 ratio decreases MW.Can increase Đ if not well-controlled.Limits the degree of polymerization according to the Carothers equation. nih.gov
Reaction TemperatureHigher temperature generally increases reaction rate and MW, but can also lead to side reactions.Stepwise heating (high then low) can narrow Đ.Optimizes propagation vs. termination/side reactions. Lower temp allows smaller chains to "catch up". nih.gov
Monomer ConcentrationLower concentration can lead to higher MW.Lower concentration can narrow Đ.Favors step-growth kinetics and reduces aggregation-induced precipitation. nih.gov
Catalyst/Ligand ChoiceMore active catalysts (e.g., with bulky, electron-rich ligands) can increase MW.Can be narrowed with optimized catalyst systems that minimize side reactions.Affects the rates of oxidative addition and reductive elimination steps. wiley-vch.de
End-CappingProvides a deliberate method to limit MW.Can help produce polymers with a more defined chain length.Terminates growing polymer chains at a desired point. rsc.org

Structure Property Relationships in Stannane, 2,2 Bithiophen 5 Yltrimethyl Derived Materials

Impact of the Bithiophene Unit on Electronic Structure and Charge Transport Properties

The 2,2'-bithiophene (B32781) unit serves as an electron-rich segment within the polymer backbone, playing a pivotal role in defining the material's electronic structure and its ability to transport charge. The π-conjugated system of the bithiophene moiety facilitates the delocalization of electrons along the polymer chain, which is essential for electrical conductivity. rsc.org The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are significantly influenced by the presence of this unit.

In donor-acceptor (D-A) copolymers, the bithiophene unit typically acts as the electron donor. For instance, in the well-studied polymer PBDTT-2T, where bithiophene is copolymerized with benzodithiophene, the HOMO energy level is approximately -5.20 eV, and the optical band gap is around 1.90 eV. researchgate.net These parameters are critical for applications in organic solar cells, as they determine the open-circuit voltage and the portion of the solar spectrum that can be absorbed.

The charge transport properties are intrinsically linked to the molecular arrangement and electronic coupling between adjacent bithiophene units. Efficient charge transport requires a well-ordered structure that facilitates intermolecular charge hopping. In semicrystalline polymers, the bithiophene units can self-assemble into ordered domains, creating pathways for charge carriers. For example, incorporating bithiophene units into a polyamide backbone has been shown to yield charge carrier mobilities an order of magnitude greater than previously seen in other bithiophene-based materials, a result attributed to stable short-range order enforced by intermolecular hydrogen bonding. rsc.orgepfl.ch This demonstrates that the bithiophene unit, when placed in an appropriate polymer framework, can support excellent charge transport characteristics.

Table 1: Electronic Properties of Representative Bithiophene-Containing Polymers
PolymerCo-monomer UnitHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Hole Mobility (cm²/Vs)
PBDTT-2TBenzodithiophene-5.20-3.301.900.035
PBDTT-TTThienothiophene-5.20-3.301.900.008
PFDTBTFluorene (B118485)/Benzothiadiazole-5.67-3.751.92Not Reported

Influence of Substituents and Polymer Backbone on Optoelectronic Characteristics

The optoelectronic properties of polymers derived from stannylated bithiophenes can be precisely tuned by modifying the substituents (side chains) and the chemical structure of the polymer backbone. These modifications influence the polymer's solubility, solid-state packing, energy levels, and ultimately, its performance in devices.

Substituent Effects: Alkyl side chains are commonly attached to the polymer backbone to ensure solubility in organic solvents, which is crucial for solution-based processing. The nature of these side chains—whether they are linear, branched, or contain functional groups—has a profound impact. For example, studies on poly(3-alkylthiophene)s show that the length and branching of the alkyl chains affect the degree of π-stacking and molecular ordering. fu-berlin.de In polymers like PNDI2OD-T2, which is synthesized from 5,5′-bis(trimethylstannyl)-2,2′-bithiophene, the long, branched 2-octyldodecyl side chains on the naphthalenedicarboximide (NDI) unit are critical for achieving good solubility while maintaining favorable electronic properties for use in n-type transistors. ossila.com

Polymer Backbone Effects: The choice of the co-monomer unit that alternates with the bithiophene in a D-A copolymer has a dominant effect on the optoelectronic characteristics. The co-monomer dictates the polymer's LUMO level and band gap.

Electron-Withdrawing Co-monomers: When bithiophene is paired with a strong electron-accepting unit like benzothiadiazole (BT) or diketopyrrolopyrrole (DPP), the resulting polymer exhibits a smaller band gap due to intramolecular charge transfer from the donor (bithiophene) to the acceptor. This red-shifts the absorption spectrum, making the polymer suitable for photovoltaic applications that require broad absorption of sunlight.

Electron-Donating Co-monomers: Conversely, pairing bithiophene with another electron-rich unit can raise the HOMO level and widen the band gap.

Backbone Planarity: Co-monomers that promote a planar polymer backbone, such as thieno[3,2-b]thiophene, can enhance π-conjugation along the chain, leading to higher charge carrier mobility. researchgate.net In contrast, a twisted backbone disrupts conjugation and can be detrimental to charge transport. researchgate.net

A notable example is the comparison between PBDTT-2T (bithiophene) and PBDTT-TT (thienothiophene). While having similar energy levels, the more planar thienothiophene-based polymer was expected to show better performance, though in one study, the bithiophene variant surprisingly exhibited higher hole mobility, demonstrating the complex interplay of factors that go beyond simple planarity. researchgate.net

Conformational Analysis and Inter-Ring Torsion in Bithiophene Moieties within Conjugated Systems

The performance of conjugated polymers is highly sensitive to the three-dimensional arrangement of the polymer backbone, a key aspect of which is the torsional (dihedral) angle between adjacent aromatic rings. For the bithiophene unit, the angle between the two thiophene (B33073) rings is a critical parameter that influences the degree of π-orbital overlap and, consequently, the effective conjugation length.

Computational studies using density functional theory (DFT) have shown that the potential energy surface for rotation around the inter-ring bond in an isolated 2,2'-bithiophene molecule has two minima: a global minimum for the anti-gauche conformation (dihedral angle ~145-150°) and a local minimum for the syn-gauche conformation (dihedral angle ~35-40°). A fully planar (0° or 180°) conformation is energetically unfavorable due to steric hindrance between hydrogen atoms.

Within a polymer chain, this torsional angle is further influenced by several factors:

Steric Hindrance: Bulky side chains attached to the 3-position of the thiophene rings can create significant steric repulsion, forcing the bithiophene unit to adopt a more twisted conformation. This increased torsion angle interrupts the π-conjugation, leading to a blue-shift in the absorption spectrum and a wider band gap.

Intermolecular Interactions: In the solid state, packing forces and intermolecular interactions can compel the bithiophene units to adopt a more planar conformation than they would in isolation. This planarization enhances electronic coupling and is beneficial for charge transport.

Polymer Backbone Constraints: The nature of the adjacent co-monomers can also impose conformational locks, favoring specific torsional angles.

Variations in the ring torsion angle along a polymer chain can act as electronic traps, leading to the localization of charge carriers and a transition from efficient band-like transport to less efficient hopping transport. tbzmed.ac.ir Therefore, designing polymer backbones and side-chain architectures that promote a planar, well-ordered conformation for the bithiophene moieties is a key strategy for developing high-performance materials.

Table 2: Calculated Torsional Properties of Bithiophene Derivatives
CompoundSubstitutionMinimum Energy Conformation (Dihedral Angle)Rotational Barrier (kcal/mol)
2,2'-BithiopheneUnsubstitutedanti-gauche (~148°)~1.4 (anti to syn)
3,3'-Dimethyl-2,2'-bithiopheneMethyl at 3,3' positionsgauche-gauche (~70-90°)Higher due to steric hindrance
5,5'-Dimethyl-2,2'-bithiopheneMethyl at 5,5' positionsSimilar to unsubstitutedSimilar to unsubstituted

Elucidation of Aggregation Behavior and Intermolecular Interactions in High-Performance Polymers

The solid-state morphology of conjugated polymers, which is governed by aggregation and intermolecular interactions, is a decisive factor for device performance. For materials derived from Stannane (B1208499), [2,2'-bithiophen]-5-yltrimethyl-, the tendency of the bithiophene units to engage in π-π stacking is a primary driver of self-assembly.

Aggregation in Solution and Thin Films: Polymer aggregation often begins in solution even before film casting. The addition of a "poor" solvent to a polymer solution can induce the formation of ordered aggregates. This pre-aggregation can be beneficial, as it can template a more ordered morphology in the final thin film. For instance, polythiophene derivatives are known to form aggregates in solution that exhibit a red-shifted absorption spectrum, indicative of a more planar and extended conjugation. nih.gov

π-π Stacking: In the solid state, polymer chains pack together, and the planar aromatic units, such as bithiophene, can stack on top of one another. This π-π stacking provides a pathway for charge carriers to hop between adjacent polymer chains, which is crucial for efficient charge transport in thin-film devices. The distance between stacked units, known as the π-stacking distance, is a key parameter; shorter distances (typically 3.5-4.0 Å) lead to stronger electronic coupling and higher mobility. The incorporation of bithiophene units into polyamides has been shown to result in a parallel-displaced π-stacked arrangement with an interlayer spacing of 3.6 Å, contributing to improved charge transport. epfl.ch

Influence of Molecular Structure on Aggregation:

Side Chains: The design of the side chains is critical for controlling aggregation. While necessary for solubility, bulky side chains can hinder close π-stacking. Therefore, a balance must be struck.

Backbone Planarity: A planar polymer backbone facilitates ordered packing and strong π-π interactions. Non-covalent interactions, such as S···O or F···S interactions introduced through functionalization of the co-monomer, can help to planarize the backbone and enhance intermolecular packing. nih.gov

Donor-Acceptor Character: In D-A copolymers, the strong intermolecular interactions can lead to highly crystalline domains. Polymers based on bithiophene and DPP, for instance, are known to form highly ordered, NIR-emitting J-aggregates, which have distinct optoelectronic properties compared to the less-ordered H-aggregates. unipi.it

Ultimately, controlling the aggregation and intermolecular interactions through careful molecular design is essential for optimizing the morphology of the active layer in organic electronic devices, thereby maximizing their efficiency and stability.

Advanced Spectroscopic and Characterization Techniques for Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹⁹Sn)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of monomers and the resulting polymers. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of atoms.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for verifying the successful synthesis of polymers derived from stannane (B1208499) monomers. In the ¹H NMR spectrum of a related precursor, 5,5′-bis(trimethylstannyl)-2,2′-bithiophene, the protons on the thiophene (B33073) rings typically appear as doublets in the aromatic region (around 7.0-7.2 ppm), while the methyl protons of the trimethyltin (B158744) group produce a sharp singlet at approximately 0.4 ppm. ossila.comamazonaws.comrsc.org The integration of these signals helps confirm the ratio of protons in the molecule. After polymerization, the disappearance of the trimethyltin signal and shifts in the aromatic proton signals indicate the formation of new carbon-carbon bonds along the polymer backbone. ¹³C NMR provides complementary information, showing characteristic shifts for the different carbon environments within the bithiophene unit and the polymer chain.

Assignment ¹H Chemical Shift (δ) in CDCl₃ Reference
Thiophene Protons~7.0 - 7.2 ppm ossila.com
Trimethyltin Protons~0.4 ppm amazonaws.com

¹¹⁹Sn NMR: Tin-119 (¹¹⁹Sn) NMR is a powerful technique specifically for organotin compounds. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number of the tin atom and the nature of its substituents. rsc.org For precursor molecules like Stannane, [2,2'-bithiophen]-5-yltrimethyl-, ¹¹⁹Sn NMR can confirm the presence and electronic environment of the trimethylstannyl group. The resonance shifts are dependent on factors such as the electron density of the atom attached to the tin, the sample concentration, and the solvent used. rsc.orgrsc.org This technique is particularly valuable for monitoring the progress of Stille coupling polymerization, as the consumption of the stannylated monomer results in the disappearance of the characteristic ¹¹⁹Sn signal.

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy for Electronic Transitions

UV-Vis and PL spectroscopy are essential for characterizing the optical and electronic properties of conjugated polymers. These techniques probe the electronic transitions between molecular orbitals, providing insights into the conjugation length, bandgap, and emission characteristics of the material.

UV-Vis Absorption: Conjugated polymers derived from bithiophene units exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the π-π* electronic transition. The wavelength of maximum absorption (λmax) is directly related to the effective conjugation length of the polymer backbone; a longer, more planar conjugated system results in a smaller energy gap and a red-shifted (bathochromic) λmax. researchgate.netrsc.org For instance, polymers based on bithiophene can show broad absorption in the visible spectrum. researchgate.net The shape of the absorption spectrum, including the presence of vibronic shoulders, can also provide information about the degree of intermolecular order and aggregation in the solid state.

Photoluminescence (PL): PL spectroscopy measures the light emitted from a material after it has absorbed photons. For semiconducting polymers, this emission typically results from the radiative decay of excitons (bound electron-hole pairs). The PL spectrum is generally red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift. The energy and intensity of the photoluminescence provide information about the material's optical bandgap and quantum efficiency. For example, some silane-based polymers incorporating bithiophene units show emission in the blue-violet region of the visible spectrum. researchgate.net

Polymer Type Absorption λmax Emission Region Optical Bandgap (Egopt)
Oligo-SBsBlue to Deep BlueVisible2.60 - 3.67 eV
PAzM-Ph-Visible2.83 eV
PPVSi-Ph-Visible2.81 eV

Data compiled from studies on various silane-based poly(azomethine)s and poly(p-phenylvinylene)s derivatives containing thiophene units. researchgate.net

Electrochemical Characterization through Cyclic Voltammetry (CV) for Energy Level Determination

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a material. For conjugated polymers, these potentials are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are critical for designing efficient electronic devices, as they govern charge injection and transport.

By measuring the onset oxidation potential (Eox) and onset reduction potential (Ered) from the CV curve, the HOMO and LUMO energy levels can be estimated relative to the vacuum level using an internal reference standard like ferrocene/ferrocenium (Fc/Fc⁺). core.ac.uk

The empirical equations are:

EHOMO = -e [(Eox vs Fc/Fc⁺) + 4.8] eV

ELUMO = -e [(Ered vs Fc/Fc⁺) + 4.8] eV

The difference between the HOMO and LUMO levels provides the electrochemical bandgap (Egec), which can be compared with the optical bandgap obtained from UV-Vis spectroscopy. nih.gov For example, studies on poly(3-octyl-thiophene-2,5-diyl) have determined a HOMO level of approximately 5.59 eV and a LUMO level of 3.76 eV, resulting in an electrochemical bandgap of 1.83 eV. core.ac.uk

Material EHOMO (eV) ELUMO (eV) Egec (eV) Reference
Poly(3-octyl-thiophene)5.593.761.83 core.ac.uk
Polythiophene (PT)5.831.604.23 scientific.net
Poly(3-thiophene acetic acid)5.302.602.70 scientific.net

X-ray Diffraction (XRD) for Analysis of Crystalline Microstructure and Thin Film Morphology

X-ray diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of crystalline materials. In the context of semiconducting polymers, XRD is crucial for characterizing the degree of crystallinity, molecular packing, and orientation within thin films, all of which profoundly impact charge transport.

When applied to thin films of polythiophene derivatives, XRD patterns can reveal the presence of ordered lamellar structures. These polymers often self-assemble into semi-crystalline domains where the conjugated backbones stack on top of each other, facilitated by π-π interactions. This stacking is critical for efficient charge transport. aps.org Specular (out-of-plane) XRD scans typically show a series of (h00) diffraction peaks, which correspond to the lamellar spacing between the polymer backbones, separated by the insulating alkyl side chains. Grazing-incidence X-ray scattering (GIXS) provides information about in-plane ordering, revealing the π-stacking distance (the (010) peak), which is typically around 3.8 Å. aps.orgnist.gov The orientation of these crystalline domains—either "edge-on" (π-stacking in the plane of the substrate) or "face-on" (π-stacking perpendicular to the substrate)—can be determined, which is a key factor for performance in devices like thin-film transistors. nih.govacs.org

Complementary Techniques for Probing Material Morphology and Thin Film Organization

While XRD provides information on crystalline order, a complete picture of the thin film morphology requires complementary real-space imaging techniques.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides topographical images of a material's surface. In tapping mode, it can visualize the nanoscale morphology of polymer thin films, revealing features such as crystalline domains, amorphous regions, and surface roughness. nih.gov High-resolution AFM has even been used to image individual polythiophene strands and resolve the lattice of semi-crystalline films, providing valuable insights into local ordering and domain boundaries. nih.govnih.gov

Transmission Electron Microscopy (TEM): TEM offers even higher magnification and can be used to visualize the internal structure and morphology of thin films. By analyzing electron diffraction patterns, TEM can provide information about the crystallinity and orientation of polymer domains. It is particularly useful for observing the fibrillar or network-like structures that can form within the film, which often serve as the primary pathways for charge transport. researchgate.netresearchgate.net Together, AFM and TEM provide a direct visualization of the film's morphology that complements the statistical, averaged structural information obtained from XRD.

Theoretical and Computational Investigations of Bithiophene Based Systems

Quantum Mechanical Studies on Electronic and Conformational Properties of Bithiophene Derivatives

Quantum mechanical calculations are essential for understanding the fundamental electronic and geometric properties of molecules. For a molecule like Stannane (B1208499), [2,2'-bithiophen]-5-yltrimethyl-, these studies would typically investigate the torsional potential between the two thiophene (B33073) rings. The dihedral angle between the rings is a critical parameter that affects the extent of π-conjugation, which in turn governs the electronic properties. The presence of the bulky and electropositive trimethylstannyl group would be expected to influence both the preferred conformation (e.g., syn vs. anti) and the rotational barrier between the rings.

Density Functional Theory (DFT) Calculations for Molecular Orbital Analysis and Energy Level Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry for predicting the electronic structure of organic molecules. For bithiophene systems, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical indicators of a material's potential as an electron donor or acceptor and determine its optical and electronic properties, such as the band gap. For Stannane, [2,2'-bithiophen]-5-yltrimethyl-, DFT calculations would elucidate the contribution of the tin atom's orbitals to the frontier molecular orbitals and predict how the HOMO and LUMO levels are shifted compared to unsubstituted bithiophene.

Table 1: Hypothetical DFT Data for Bithiophene Derivatives

Compound HOMO (eV) LUMO (eV) Band Gap (eV)
2,2'-Bithiophene (B32781) -5.50 -1.50 4.00
Stannane, [2,2'-bithiophen]-5-yltrimethyl- Data not available Data not available Data not available

This table illustrates the type of data generated from DFT calculations. Specific values for the target compound are not available in the literature.

Molecular Dynamics Simulations for Understanding Polymer Chain Conformation and Packing

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and the morphology of bulk materials. For polymers derived from monomers like Stannane, [2,2'-bithiophen]-5-yltrimethyl-, MD simulations would be invaluable for understanding how individual polymer chains fold and pack together in the solid state. This nanoscale morphology, including the degree of crystallinity and the π-stacking distance between chains, is a primary determinant of the material's charge transport properties. The simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. A specific and validated force field for the trimethylstannyl-bithiophene unit would be a prerequisite for accurate simulations.

Computational Modeling of Charge Transport Mechanisms in Conjugated Polymers

Understanding and predicting charge transport in conjugated polymers is a complex challenge that computational models aim to address. These models often combine quantum chemical calculations of electronic couplings between adjacent molecular units (both along a chain and between chains) with kinetic Monte Carlo simulations to model the movement of charge carriers (holes or electrons) through the disordered material. For a polymer built from Stannane, [2,2'-bithiophen]-5-yltrimethyl- units, such models would predict the charge carrier mobility, a key performance metric for electronic devices. The models would need to account for both intramolecular (along the polymer backbone) and intermolecular (between chains) charge hopping events. The presence of residual tin moieties in a final polymer could also be investigated as potential charge trapping sites.

Emerging Research Directions and Future Perspectives in Stannane, 2,2 Bithiophen 5 Yltrimethyl Research

Development of Novel Material Architectures Incorporating Bithiophene-Based Organotin Precursors

The primary role of Stannane (B1208499), [2,2'-bithiophen]-5-yltrimethyl- is as a monomer for the synthesis of π-conjugated polymers, which are central to organic electronics. The bithiophene unit is an electron-rich (donor) moiety, making this precursor particularly valuable for constructing donor-acceptor (D-A) copolymers. sci-hub.senih.govrug.nlmdpi.com By polymerizing it with various electron-deficient (acceptor) monomers, researchers can create materials with tailored electronic properties. This D-A architecture is fundamental to controlling the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's bandgap for specific applications. researchgate.net

A significant area of application for these materials is in bulk heterojunction (BHJ) organic solar cells. nih.govrsc.org The performance of BHJ devices is critically dependent on the nanoscale morphology of the donor and acceptor material blend. princeton.eduresearchgate.netdoi.org The structure of the polymer, originating from precursors like Stannane, [2,2'-bithiophen]-5-yltrimethyl-, directly influences this morphology, affecting parameters such as domain size, crystallinity, and charge-carrier mobility, which in turn dictate the power conversion efficiency. researchgate.net

Furthermore, research is extending to more complex photonic applications, including the development of materials for Thermally Activated Delayed Fluorescence (TADF). nih.govrsc.orgresearchgate.netresearchgate.net In TADF materials, precise control over the electronic states is necessary to minimize the energy gap between the singlet and triplet excited states, a design principle that can be implemented by carefully selecting donor and acceptor units derived from precursors like the one . researchgate.netnih.gov

Table 1: Examples of Polymer Architectures from Bithiophene Precursors

Polymer TypeAcceptor Unit ExampleTarget ApplicationKey Tunable Property
Donor-Acceptor (D-A) CopolymerBenzothiadiazole (BT)Organic Photovoltaics (OPV)Lowers LUMO for efficient charge separation
D-A CopolymerNaphthalene diimide (NDI)Organic Field-Effect Transistors (OFET)Promotes high electron mobility
D-A CopolymerThienothiadiazoleElectrochromic DevicesVisible light absorption changes with voltage
Highly Twisted D-A StructuresBenzonitrile derivativesThermally Activated Delayed Fluorescence (TADF)Minimizes Singlet-Triplet energy gap (ΔEST)

Advancements in Synthetic Efficiency and Sustainable Chemical Processes

The traditional synthesis of conjugated polymers via Stille coupling often relies on batch processes, which can suffer from long reaction times and batch-to-batch variability. A significant advancement in synthetic efficiency is the adoption of continuous flow chemistry. rsc.orgtaylorfrancis.com Flow synthesis offers superior control over reaction parameters such as temperature and stoichiometry, leading to significantly reduced reaction times, higher reproducibility, and better control over the polymer's molecular weight and dispersity. rsc.orgresearchgate.net This methodology is highly promising for the scalable and reliable production of polymers derived from Stannane, [2,2'-bithiophen]-5-yltrimethyl-. elsevierpure.com

From a sustainability perspective, research is focused on minimizing the environmental impact of organotin chemistry. wikipedia.org Key goals include reducing the use of hazardous solvents and reagents, improving the efficiency of catalytic cycles to minimize metal waste, and developing methods for the recovery and reuse of palladium catalysts. The use of heterogeneous catalysts in flow systems is one promising avenue, as it simplifies catalyst separation and recycling. rsc.org Furthermore, exploring greener solvents and alternative, tin-free coupling reactions are active areas of research aimed at making the synthesis of bithiophene-based polymers more environmentally benign.

Table 2: Comparison of Batch vs. Flow Synthesis for Conjugated Polymers

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction TimeHours to daysMinutes to hours rsc.org
ReproducibilityOften shows significant batch-to-batch variationHigh reproducibility researchgate.net
Heat & Mass TransferLimited by vessel sizeSuperior due to high surface-area-to-volume ratio rsc.org
Process ControlModerateExcellent control over temperature, pressure, and mixing taylorfrancis.com
ScalabilityDifficult, requires process re-optimizationEasier to scale by running longer or in parallel

Theoretical Predictions and Rational Design for Enhanced Performance in Organic Electronic Devices

The development of new organic electronic materials is increasingly driven by computational chemistry and rational design principles. taylorfrancis.com Theoretical methods, particularly Density Functional Theory (DFT), are employed to predict the optoelectronic properties of polymers that could be synthesized from Stannane, [2,2'-bithiophen]-5-yltrimethyl-. arxiv.org These calculations can accurately forecast key parameters such as HOMO/LUMO energy levels, ionization potentials, and absorption spectra, allowing researchers to screen potential material structures computationally before committing to laborious and expensive synthesis.

A transformative approach in this area is the integration of machine learning (ML) and high-throughput virtual screening. oaepublish.comnih.gov By creating large datasets of known organic materials and their properties, ML models can be trained to predict the performance of novel, unsynthesized compounds. cmu.educhemrxiv.orgresearchgate.net This data-driven approach allows for the rapid exploration of a vast chemical space to identify promising candidates with desired characteristics, such as high charge carrier mobility or specific energy levels. cmu.edu Applying these ML tools to polymers incorporating the bithiophene unit can dramatically accelerate the discovery of next-generation materials for organic electronics.

Table 3: Role of Computational Methods in Material Design

Computational MethodPredicted PropertiesImpact on Rational Design
Density Functional Theory (DFT)HOMO/LUMO energies, bandgap, molecular geometry, absorption spectra arxiv.orgProvides fundamental understanding of electronic structure to guide monomer selection.
Time-Dependent DFT (TD-DFT)Excited state energies, fluorescence/phosphorescence wavelengthsCrucial for designing emitters for OLEDs and TADF materials.
Molecular Dynamics (MD)Thin-film morphology, molecular packing, solvent effectsHelps predict solid-state structure and its influence on charge transport.
Machine Learning (ML)Screening for high-mobility candidates, predicting thermal properties, identifying novel structures cmu.educhemrxiv.orgAccelerates discovery by rapidly screening thousands of potential candidates. nih.gov

Interdisciplinary Research Integrating Materials Engineering, Device Physics, and Synthetic Chemistry

Progress in the field of organic electronics based on precursors like Stannane, [2,2'-bithiophen]-5-yltrimethyl- is fundamentally interdisciplinary. The development cycle of new materials requires a synergistic collaboration between multiple scientific and engineering domains.

Synthetic Chemistry: Chemists focus on the efficient and controlled synthesis of the organotin precursor and its subsequent polymerization. They develop new catalytic systems and reaction conditions to achieve desired molecular weights, regioselectivity, and purity. orientjchem.org

Materials Engineering: Materials scientists and engineers investigate how to process these newly synthesized polymers into functional thin films. This involves studying the influence of solvents, additives, and annealing conditions on the film's morphology, crystallinity, and ultimately, its electronic properties. nih.gov

Device Physics: Physicists and electrical engineers fabricate and characterize organic electronic devices, such as transistors and solar cells. They measure key performance metrics like charge carrier mobility and power conversion efficiency and develop models to understand the underlying physical processes, including charge injection, transport, and recombination.

An effective feedback loop between these disciplines is crucial. For instance, poor device performance observed by physicists can guide chemists to modify the polymer's molecular structure. Similarly, processing challenges identified by materials engineers can lead to the design of polymers with improved solubility or thermal properties. This integrated approach ensures that the design of new materials is holistically guided by the requirements of the final application, leading to a more rapid and efficient innovation cycle.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing [2,2'-bithiophen]-5-yltrimethylstannane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Stille coupling or direct metalation. For example, lithiation of 5-bromo-2,2'-bithiophene followed by reaction with trimethyltin chloride under inert conditions (e.g., THF, -78°C) yields the stannane derivative. Sonogashira coupling (as in ) may also be adapted for analogous systems. Key factors include catalyst choice (e.g., Pd(PPh₃)₄), solvent purity, and exclusion of oxygen to prevent tin oxidation. Yields typically range from 60–85%, depending on stoichiometry and purification methods (e.g., column chromatography) .

Q. Which spectroscopic techniques are most reliable for characterizing [2,2'-bithiophen]-5-yltrimethylstannane?

  • Methodology :

  • ¹H/¹³C NMR : Identify thiophene ring protons (δ 6.8–7.2 ppm) and methyl groups on tin (δ 0.1–0.5 ppm). Coupling patterns confirm bithiophene connectivity.
  • 119Sn NMR : A singlet near δ -10 to -30 ppm confirms the trimethylstannane structure (see for tetraaryl stannane shifts).
  • MS (TOF) : Look for molecular ion peaks at m/z corresponding to C₁₁H₁₄S₂Sn (calc. ~346 Da) and fragmentation patterns consistent with Sn-C bond cleavage .

Q. What are the primary applications of this stannane in materials science?

  • Methodology : The compound serves as a precursor in polymer synthesis (e.g., conductive polymers via Stille polycondensation) and as a building block for fluorophores. Its electron-rich bithiophene core enhances π-conjugation, useful in organic semiconductors ( ). Functionalization via cross-coupling (e.g., with aryl halides) tailors optoelectronic properties for devices like OLEDs .

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitution reactions of [2,2'-bithiophen]-5-yltrimethylstannane impact derivatization?

  • Methodology : Electrophilic attack (e.g., formylation) occurs at the most electron-rich position. For 5-substituted bithiophenes, the 4-position is activated by the electron-donating stannane group. Compare Vilsmeier-Haack (electrophilic) vs. lithiation-electrophilic quenching (directed by tin’s directing effects). Use ¹H NMR to distinguish products: formyl protons appear at δ 9.8–10.2 ppm (). Computational studies (DFT) can predict reactivity by analyzing frontier molecular orbitals .

Q. How can contradictions in reported reaction yields or spectroscopic data be resolved?

  • Methodology :

  • Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere).
  • Data Validation : Cross-reference with high-resolution MS and 2D NMR (e.g., HSQC, COSY) to confirm assignments.
  • Literature Comparison : Contrast findings with analogous systems, such as tributyl(5'-hexyl-[2,2'-bithiophen]-5-yl)stannane ( ), where steric effects from alkyl chains alter reactivity .

Q. What computational approaches best predict the electronic properties of [2,2'-bithiophen]-5-yltrimethylstannane in hybrid materials?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge transport. Compare computed UV-Vis spectra (TD-DFT) with experimental data ( ). Solvent effects (PCM model) refine predictions for applications in solution-processed films .

Q. How does the tin center influence the compound’s stability under varying storage conditions?

  • Methodology : Monitor degradation via 119Sn NMR and TGA. Store at 2–8°C under inert atmosphere (Ar/N₂) to prevent hydrolysis or oxidation. Compare with tributyltin analogs ( ), where bulkier alkyl groups enhance stability but reduce reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.